2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thienopyrimidine core: Provides a planar aromatic system conducive to interactions with biological targets like kinases or enzymes .
- 2-Sulfanylacetamide side chain: The sulfur atom contributes to hydrogen bonding and redox activity, while the acetamide group links to a 4-fluoro-2-methylphenyl moiety, introducing steric and electronic effects that modulate solubility and selectivity .
This structural configuration is hypothesized to confer unique pharmacological properties, including kinase inhibition or antimicrobial activity, based on analogs reported in the literature .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-12-10-14(23)4-7-16(12)24-18(27)11-30-21-25-17-8-9-29-19(17)20(28)26(21)15-5-2-13(22)3-6-15/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFYOKUEBTCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted.
Pharmacokinetics
Its lipophilicity suggests it may diffuse easily into cells. Without further studies, it’s difficult to predict its bioavailability and other pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific studies on this compound, it’s difficult to predict how these factors might impact its action.
Comparison with Similar Compounds
Structural Effects on Bioactivity
- Electron-Withdrawing Groups : The 4-chlorophenyl and 4-fluoro substituents in the target compound enhance electrophilicity, promoting interactions with nucleophilic residues in target proteins (e.g., ATP-binding pockets in kinases) . In contrast, analogs with methoxy or ethoxy groups (e.g., ) exhibit reduced potency due to electron-donating effects.
- Steric Modifications : The 2-methyl group on the phenylacetamide moiety in the target compound balances steric bulk and solubility, whereas analogs with trifluoromethyl () or butyl () groups prioritize metabolic stability over target affinity.
Pharmacological Profiles
- Kinase Inhibition: Molecular docking studies of similar compounds () suggest that the thienopyrimidine core binds to kinase hinge regions, with substituents like 4-chlorophenyl optimizing hydrophobic interactions.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
